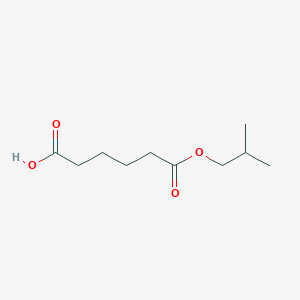

Monoisobutyl adipate

Description

Chemical Significance and Research Relevance of Monoisobutyl Adipate (B1204190)

The chemical significance of monoisobutyl adipate stems from its bifunctional nature. As a monoester of a dicarboxylic acid, it serves as a versatile intermediate in organic synthesis. Its structure allows for further reactions at the remaining free carboxylic acid group, enabling the synthesis of asymmetrical diesters of adipic acid, which are valuable in creating polymers and other materials with specific properties. google.com

The primary method for synthesizing monoisobutyl adipate is the direct esterification of adipic acid with isobutyl alcohol. evitachem.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to drive the equilibrium towards the product by removing the water formed during the reaction. evitachem.com

Research relevance for monoisobutyl adipate is found in several areas:

Plasticizers: Like many adipate esters, it is investigated and used as a plasticizer, an additive that increases the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). evitachem.com

Solvents: Its properties make it suitable as a solvent in formulations for coatings and adhesives. evitachem.com

Cosmetics: It can be incorporated into cosmetic formulations, where it functions as an emollient. evitachem.com

Chemical Intermediates: Its ability to undergo further esterification (transesterification) or other reactions typical of carboxylic acids makes it a useful building block in chemical synthesis. evitachem.comgoogle.com For instance, it can be transesterified with other alcohols to produce different adipate esters. evitachem.comgoogle.com It can also be hydrolyzed back to adipic acid and isobutyl alcohol under acidic or basic conditions. evitachem.com

Broader Context of Adipate Esters in Contemporary Chemical Science

Monoisobutyl adipate belongs to the larger class of adipate esters, which are esters of the six-carbon dicarboxylic acid, adipic acid. wikipedia.org Adipic acid is a commodity chemical of immense industrial importance, with annual production in the billions of kilograms, primarily serving as a monomer for the production of nylon. wikipedia.orgscience.gov

Adipate esters share common applications, most notably as plasticizers. wikipedia.org Compounds like bis(2-ethylhexyl) adipate (DEHA) and dioctyl adipate (DOA) are widely used to soften PVC and other polymers. wikipedia.orgnih.govwikipedia.org The properties of the specific adipate ester, such as its molecular weight and the structure of its alcohol group, determine its suitability for various applications.

In contemporary chemical science, there is a significant research focus on developing more sustainable and environmentally benign methods for producing chemicals. This trend extends to the synthesis of adipate esters. Traditional synthesis often relies on metal or strong acid catalysts, which can lead to corrosion, difficult product separation, and undesirable side reactions. google.com Consequently, "green chemistry" approaches are being actively explored. One promising area is the use of enzymes, particularly lipases, as biocatalysts for the esterification of adipic acid. google.com This enzymatic route can proceed under milder conditions, offer high selectivity, and reduce hazardous waste. google.com Furthermore, research into producing adipic acid and its esters from renewable biomass sources, such as mucic acid, represents a key effort to move away from petrochemical feedstocks. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Formula |

|---|---|---|

| Monoisobutyl adipate | 5-isobutoxy-5-oxopentanoic acid | C₁₀H₁₈O₄ |

| Adipic acid | Hexanedioic acid | C₆H₁₀O₄ |

| Isobutyl alcohol | 2-Methylpropan-1-ol | C₄H₁₀O |

| Sulfuric acid | Sulfuric acid | H₂SO₄ |

| Bis(2-ethylhexyl) adipate (DEHA) | Bis(2-ethylhexyl) hexanedioate | C₂₂H₄₂O₄ |

| Dioctyl adipate (DOA) | Dioctyl hexanedioate | C₂₂H₄₂O₄ |

| Dimethyl adipate | Dimethyl hexanedioate | C₈H₁₄O₄ |

| Mucic acid | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanedioic acid | C₆H₁₀O₈ |

Structure

3D Structure

Properties

IUPAC Name |

6-(2-methylpropoxy)-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-8(2)7-14-10(13)6-4-3-5-9(11)12/h8H,3-7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAXWYZOQYHMPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20166-56-7 | |

| Record name | Monoisobutyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020166567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONOISOBUTYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6GDZ6PG4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Synthesis Pathways of Monoisobutyl Adipate

Esterification Reactions for Monoisobutyl Adipate (B1204190) Production

The principal method for synthesizing monoisobutyl adipate is through the esterification of adipic acid with isobutyl alcohol. evitachem.com This reaction can be represented as:

Adipic Acid + Isobutyl Alcohol → Monoisobutyl Adipate + Water evitachem.com

Reactant Precursors and Stoichiometric Considerations (Isobutyl Alcohol and Adipic Acid)

The synthesis of monoisobutyl adipate begins with two key precursors: adipic acid and isobutyl alcohol. evitachem.com Adipic acid, a dicarboxylic acid, provides the six-carbon backbone of the final ester. Isobutyl alcohol, a branched-chain primary alcohol, reacts with one of the carboxylic acid groups of adipic acid to form the monoester. evitachem.comnih.gov

Stoichiometry plays a critical role in maximizing the yield of the desired monoester while minimizing the formation of the diester byproduct, diisobutyl adipate. The reaction involves the combination of a dicarboxylic acid with an alcohol, which can potentially lead to the esterification of one or both carboxylic acid groups. murov.info To selectively produce the monoester, controlling the molar ratio of the reactants is essential. While an excess of the alcohol can drive the reaction towards the formation of the diester, a carefully controlled ratio is necessary for preferential monoester synthesis. murov.infoorgsyn.org

Catalytic Systems in Monoisobutyl Adipate Esterification (e.g., Acid Catalysis)

To enhance the rate of the esterification reaction, which is typically slow, a catalyst is employed. evitachem.com Acid catalysts are commonly used for this purpose. evitachem.com Strong mineral acids such as sulfuric acid and p-toluenesulfonic acid are effective catalysts for this reaction. evitachem.comatamankimya.com The catalyst functions by protonating the carbonyl oxygen of the adipic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the isobutyl alcohol.

In addition to traditional acid catalysts, other catalytic systems have been explored for the selective monoesterification of dicarboxylic acids. These include:

Ion-exchange resins: Strongly acidic ion-exchange resins have been shown to be effective catalysts for the selective monoesterification of symmetrical dicarboxylic acids. psu.edursc.orgrsc.org This method offers the advantage of easy separation of the catalyst from the reaction mixture. nih.gov

Enzymes: Lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), have been successfully used as biocatalysts for the esterification of adipic acid with various isomers of butanol, including isobutanol. nih.govgoogle.com Enzymatic catalysis is often favored for its high selectivity and milder reaction conditions. nih.govfrontiersin.orgnih.gov

Optimization of Reaction Conditions for Monoisobutyl Adipate Synthesis (Temperature, Reaction Time)

Optimizing reaction conditions is crucial for achieving a high yield and purity of monoisobutyl adipate. Key parameters that are typically adjusted include temperature and reaction time.

Temperature: The reaction is generally heated to facilitate the esterification process. evitachem.com In many cases, the mixture is heated under reflux. evitachem.com The optimal temperature can vary depending on the specific reactants, catalyst, and solvent used. For instance, in the synthesis of adipate esters using Novozym 435, the temperature was a significant parameter in the optimization studies. nih.gov In another study on the synthesis of mixed adipic esters, the reaction temperature was optimized to 210°C. revmaterialeplastice.ro

Reaction Time: The duration of the reaction is another critical factor. The reaction is allowed to proceed for a sufficient amount of time to ensure maximum conversion of the reactants. However, prolonged reaction times can sometimes lead to the formation of byproducts. google.com For the lipase-catalyzed synthesis of adipate esters, the reaction time was optimized to achieve maximum yield. nih.gov A study on the synthesis of diisooctyl adipate found an optimal reaction time of 2.5 hours. revmaterialeplastice.ro

The table below summarizes the optimized conditions for similar adipate ester syntheses found in the literature.

| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Novozym 435 | Isobutanol | - | 2.25 | >96 | nih.gov |

| p-toluenesulfonic acid | n-octanol/n-decanol | 210 | 0.75 | 95.5 | revmaterialeplastice.ro |

| Titanium Adipate | Isooctanol | 117 | - | 94.23 | nih.gov |

Product Isolation and Purification Strategies (Distillation, Solvent Extraction)

Following the completion of the esterification reaction, the desired monoisobutyl adipate must be separated from the reaction mixture, which may contain unreacted starting materials, the catalyst, water, and byproducts like the diester. Common purification techniques include:

Distillation: Due to the relatively high boiling point of monoisobutyl adipate, vacuum distillation is often employed to purify the product. murov.info This method allows for distillation at a lower temperature, which helps to prevent thermal decomposition of the compound. murov.info

Solvent Extraction: This technique can be used to separate the ester from the aqueous layer containing the catalyst and any water-soluble impurities. The crude product is then typically washed, neutralized, and subjected to further purification. atamankimya.com

Filtration: When solid catalysts like ion-exchange resins or immobilized enzymes are used, they can be easily removed from the reaction mixture by simple filtration. nih.govgoogle.com

Chromatography: In some cases, chromatographic techniques may be used for purification, particularly on a smaller scale or for achieving very high purity.

Transesterification Processes for Dicarboxylic Acid Monoesters

An alternative route to producing dicarboxylic acid monoesters like monoisobutyl adipate is through transesterification. This process involves the reaction of a dicarboxylic acid diester with an alcohol or the reaction of a dicarboxylic acid monoester with a different alcohol in the presence of a catalyst. google.com

Metal Alkoxide-Mediated Transesterification in Monoester Formation

Metal alkoxides can be utilized as catalysts or even as reactants in the transesterification process to produce dicarboxylic acid monoesters. google.comwipo.int This method can offer high selectivity for the desired monoester. google.comwipo.int

The process can involve subjecting a dicarboxylic acid monoester or its alkali salt and a metal alkoxide to transesterification in an organic solvent. google.com Alternatively, a dicarboxylic acid monoester or its alkali salt can be reacted with an alcohol in the presence of a metal alkoxide catalyst. google.comwipo.int Potassium alkoxides are often preferred due to their good solubility. google.com A variety of metal alkoxides can be used, and they have been shown to effectively catalyze transesterification reactions. nih.govresearchgate.netresearchgate.netcore.ac.uk

The reaction temperature is an important parameter and is often maintained at or above the boiling point of the alcohol that is produced as a byproduct to drive the reaction forward. google.com The pressure can also be adjusted to control the reaction conditions. google.com

Influence of Organic Solvents on Transesterification Efficacy

In catalytic systems, the solvent can play a dual role. For instance, in the conversion of mucic acid to adipates, isopropanol (B130326) has been utilized not only as a green solvent but also as a reductant, eliminating the need for high-pressure gaseous hydrogen. rsc.orgacs.orgosti.gov The use of an alcohol as the solvent in transesterification can also drive the reaction equilibrium towards the desired product by being present in large excess. masterorganicchemistry.com

However, research has also moved towards minimizing or eliminating organic solvents to create more sustainable processes. unigoa.ac.in Solvent-free systems (SFS) have been investigated for the enzymatic synthesis of adipate esters, demonstrating high conversion yields and offering higher volumetric productivity compared to solvent-based systems. researchgate.netnih.gov In other methodologies, solvents like toluene (B28343) have been used, which can be recovered and reused post-reaction to improve the process's environmental footprint. google.com For certain enzymatic polymerizations involving adipates, diphenyl ether has been selected as a suitable solvent to achieve higher molecular weights. mdpi.com

The selection of a solvent is therefore a trade-off between reaction performance and green chemistry principles, with ongoing research exploring effective solvent-free conditions or the use of benign solvents like isopropanol. rsc.orgresearchgate.net

Novel Catalytic Approaches for Adipate Monoester Synthesis

Recent advancements in catalysis have led to innovative and more sustainable routes for producing adipate esters from biomass-derived feedstocks, moving away from traditional petroleum-based methods. osti.gov These novel approaches often utilize multifunctional catalysts to perform several reaction steps in a single pot.

A significant development is the one-step conversion of sugar acids, such as mucic acid, into adipates using a tandem system of deoxydehydration (DODH) and catalytic transfer hydrogenation (CTH). rsc.orgacs.orgresearchgate.net This process efficiently removes hydroxyl groups from bio-based precursors like mucic acid to form unsaturated intermediates, which are then immediately saturated via CTH to yield the final adipate product. rsc.orgrsc.org

This integrated DODH-CTH strategy is advantageous as it can be performed in a single reactor, uses a renewable feedstock, and employs a hydrogen donor like isopropanol, which is safer and easier to handle than high-pressure H₂. rsc.orgosti.gov The process represents a more sustainable pathway to adipic acid and its esters, which are crucial monomers for polymers like nylon. researchgate.netosti.gov

The success of the DODH-CTH system relies on the development of robust, bifunctional heterogeneous catalysts. A notable example is the Ir-ReOx/C catalyst, which combines an oxophilic promoter (Rhenium oxide, ReOx) for the DODH step with a hydrogenation metal (Iridium, Ir) for the CTH step, all supported on carbon. rsc.orgrsc.org

The Ir-ReOx/C catalyst is particularly noteworthy for its low loading of the precious metal Iridium (as low as 0.05 wt%), which makes it a cost-effective option. rsc.orgosti.gov Despite the low Ir content, this catalyst achieves good yields of adipates (around 63%) from mucic acid without requiring additives like acids or halogens. rsc.orgrsc.org Furthermore, the heterogeneous nature of the catalyst allows for easy separation from the reaction mixture and can be regenerated and reused for at least five cycles, enhancing its industrial viability. rsc.orgosti.gov

Comparative studies have shown that while other hydrogenation metals like Platinum (Pt) and Palladium (Pd) can be used, Iridium provides the highest yield of CTH products in this specific system. rsc.org A similar bifunctional catalyst, Pt-ReOx/C, has also been shown to be highly effective, achieving adipate yields greater than 80%. osti.gov

| Catalyst | Feedstock | Key Features | Reported Yield | Reference |

|---|---|---|---|---|

| Ir-ReOx/C | Mucic Acid | Low Ir loading (0.05 wt%); Reusable for 5+ cycles; No additives needed. | 63% | rsc.orgrsc.orgosti.gov |

| Pt-ReOx/C | Mucic Acid | Reusable for 5+ cycles; Uses isopropanol as solvent and H-donor. | >80% | acs.orgosti.gov |

Mechanistic investigations of the bifunctional catalysts used in adipate synthesis have provided insights into their operation. Spectroscopic analyses and model reactions support a mechanism where the two catalytic functions—DODH and CTH—work in concert. rsc.orgrsc.org

For the Ir-ReOx/C catalyst, the mechanism involves:

Deoxydehydration (DODH): The ReOx component is responsible for the DODH reaction. The active species are believed to be the ReVI/IV redox pair, which facilitates the removal of vicinal hydroxyl groups from the mucic acid substrate to form an unsaturated dialkene intermediate. rsc.orgrsc.orgosti.gov

Catalytic Transfer Hydrogenation (CTH): The metallic Iridium (Ir⁰) component then catalyzes the CTH reaction. It facilitates the transfer of hydrogen from the isopropanol solvent to the C=C double bonds of the dialkene intermediate, saturating it to form the final adipate ester. rsc.orgrsc.orgosti.gov

A similar mechanism is proposed for the Pt-ReOx/C catalyst, where ReVII is the relevant species for DODH and metallic Platinum (Pt⁰) is responsible for CTH. acs.orgosti.govresearchgate.net Isotope labeling experiments have confirmed that isopropanol serves as the hydride source for the hydrogenation step over the platinum sites. osti.gov This synergistic action on a single catalytic particle streamlines the conversion of highly oxygenated biomass derivatives into valuable chemical monomers. acs.org

Enzymatic Synthesis of Ester Bonds in Related Chemical Compounds

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing ester bonds in compounds like adipates. google.com Lipases are the most commonly used enzymes for this purpose, valued for their ability to function under mild conditions and their high specificity, which reduces the formation of undesirable by-products. google.comresearchgate.net

The synthesis of various adipate esters and polyesters has been successfully demonstrated using immobilized lipases, particularly Candida antarctica lipase B (commercially known as Novozym 435). researchgate.netmdpi.comd-nb.infonih.gov This enzyme has been used to catalyze the esterification of adipic acid with different alcohols and the transesterification of adipate diesters. researchgate.netacs.org For example, Novozym 435 has shown good reactivity in the alcoholysis of dimethyl adipate with alcohols like 2-ethylhexanol and neopentyl glycol. researchgate.net It has also been employed in the polycondensation of divinyl adipate with glycerol (B35011) or polyethylene (B3416737) glycol (PEG) to create functional polyesters. mdpi.comd-nb.infonih.gov

Enzymatic reactions can be performed in various media, including organic solvents like hexane (B92381) or in solvent-free systems. nih.govresearchgate.net Solvent-free synthesis is particularly attractive from an environmental perspective and has been optimized for the production of adipate esters with high conversion yields (over 95%). researchgate.netnih.gov The mechanism for lipase-catalyzed polyester (B1180765) synthesis involves the formation of an active acyl-enzyme intermediate, which is then attacked by a nucleophile (like an alcohol) to form the new ester bond. nih.gov

| Enzyme | Reaction Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Novozym 435 (Candida antarctica lipase B) | Esterification | Adipic acid and oleyl alcohol | Achieved 95.5% conversion in a solvent-free system. | researchgate.netnih.gov |

| Novozym 435 | Polycondensation | Divinyl adipate and glycerol | Synthesized poly(glycerol adipate), a functionalizable polyester. | mdpi.com |

| Novozym 435 | Polycondensation | Divinyl adipate and Polyethylene glycol (PEG) | Produced amphiphilic PEGA copolymers. | d-nb.infonih.gov |

| Lipase from Candida rugosa | Esterification | Adipic acid and methanol (B129727) | Enzyme immobilized on layered double hydroxides showed promising results. | researchgate.net |

| Alkaline protease (Bioprase) | Transesterification | Guanosine and divinyl adipate | Achieved ~70% conversion in a DMF/DMSO/water solvent system. | nih.gov |

Reaction Mechanisms and Chemical Transformations of Monoisobutyl Adipate

Hydrolysis of Ester Bonds in Monoisobutyl Adipate (B1204190)

The ester linkage in monoisobutyl adipate is susceptible to hydrolysis, a reaction that cleaves the bond with the addition of a water molecule, yielding adipic acid and isobutyl alcohol. evitachem.com This process can be catalyzed by either acids or bases, or it can proceed, albeit more slowly, in the presence of water alone. evitachem.comresearchgate.net

Base-catalyzed hydrolysis, also known as saponification, of monoisobutyl adipate involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the isobutoxide ion, a strong base. The isobutoxide ion subsequently deprotonates the newly formed carboxylic acid (adipic acid), resulting in the formation of isobutyl alcohol and a carboxylate salt. This reaction is effectively irreversible because the final deprotonation step is energetically favorable. The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis. researchgate.net

Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis of Monoisobutyl Adipate

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst | Acid (e.g., H₂SO₄, p-TsOH) | Base (e.g., NaOH, KOH) |

| Mechanism | Protonation of carbonyl oxygen, nucleophilic attack by water | Nucleophilic attack by hydroxide ion |

| Key Intermediate | Protonated tetrahedral intermediate | Tetrahedral intermediate |

| Products | Adipic acid and Isobutyl alcohol | Salt of adipic acid and Isobutyl alcohol |

| Reversibility | Reversible | Irreversible |

| Relative Rate | Generally slower | Generally faster |

Monoisobutyl adipate can also undergo hydrolysis in the presence of water without a catalyst, often referred to as neutral hydrolysis. researchgate.net This reaction is considerably slower than its acid or base-catalyzed counterparts. The mechanism involves the direct nucleophilic attack of a water molecule on the carbonyl carbon of the ester. The reaction proceeds through a zwitterionic tetrahedral intermediate, which then breaks down to form adipic acid and isobutyl alcohol. The rate of this reaction is influenced by factors such as temperature and the presence of co-solvents. researchgate.net

Transesterification Reactivity of Monoisobutyl Adipate with Other Alcohols

Monoisobutyl adipate can undergo transesterification, a process where its isobutyl group is exchanged with another alcohol. evitachem.com This reaction is typically catalyzed by either an acid or a base. psu.edugoogle.com In an acid-catalyzed transesterification, the mechanism is similar to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. In a base-catalyzed transesterification, an alkoxide ion from the new alcohol acts as the nucleophile. The reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products, such as the lower-boiling alcohol. google.com For example, reacting monoisobutyl adipate with methanol (B129727) in the presence of a catalyst would yield monomethyl adipate and isobutyl alcohol.

Formation Mechanisms of Monoisobutyl Adipate from Diesters in Chemical Systems

Monoisobutyl adipate can be formed through the partial hydrolysis of diisobutyl adipate. google.com This reaction is essentially the reverse of esterification and can occur under acidic, basic, or neutral conditions. In biological systems, this transformation can be catalyzed by enzymes such as lipases and esterases, which are found in various tissues and can cleave one of the ester bonds of the diester. ulisboa.ptcpsc.gov This process is a key step in the metabolism of diisobutyl adipate. ulisboa.pt The selective hydrolysis of one ester group in a symmetric diester can also be achieved under specific non-enzymatic, water-mediated conditions, leading to the formation of the monoester with high selectivity. researchgate.net

Theoretical Investigations into Monoisobutyl Adipate Reaction Pathways

While specific theoretical studies exclusively focused on monoisobutyl adipate are limited, the reaction pathways of similar esters, such as phthalates and other adipates, have been investigated using computational models. researchgate.netchemrxiv.org These studies often employ quantum mechanical calculations to determine the energy barriers and transition states of reactions like hydrolysis and transesterification. For instance, models like the multiphase atmospheric chemistry box model (GAMMA) have been adapted to simulate the hydrolysis of synthetic esters in various environments. researchgate.netchemrxiv.org Such theoretical investigations provide insights into the reaction kinetics and mechanisms at a molecular level, helping to predict the environmental fate and transformation of these compounds. These models can consider factors like the influence of pH and the presence of other chemical species on the reaction rates. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Monoisobutyl adipate |

| Adipic acid |

| Isobutyl alcohol |

| Diisobutyl adipate |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Sodium hydroxide |

| Potassium hydroxide |

| Monomethyl adipate |

Biotransformation and Environmental Degradation Pathways of Monoisobutyl Adipate

Biodegradation Mechanisms and Kinetics of Adipate (B1204190) Esters

The biodegradation of adipate esters is a primary route for their removal from the environment. This process is mediated by microorganisms that utilize the esters as a source of carbon. mdpi.com The breakdown involves enzymatic activities that target the ester linkages within the molecule.

The fundamental mechanism for the biodegradation of adipate diesters is the sequential hydrolysis of their ester bonds. nih.govresearchgate.net This enzymatic process initially cleaves one of the ester linkages, resulting in the formation of a monoester and an alcohol. In the context of a diester, this first step would yield a monoester of adipic acid. nih.gov For Monoisobutyl Adipate, which is already a monoester, the process involves the hydrolysis of its single ester bond.

This reaction breaks down the monoester into its constituent parent molecules: adipic acid and isobutanol. Research on various adipate diesters shows that the intermediate monoester is often present only in trace amounts during biodegradation, suggesting it is an unstable metabolite that is quickly further degraded. mdpi.com The process is catalyzed by microbial extracellular enzymes that cleave the ester bonds, releasing oligomers and monomers that can be metabolized by the microbial cells. nih.gov

Table 1: Products of Monoisobutyl Adipate Hydrolysis

| Reactant | Enzyme/Process | Product 1 | Product 2 |

|---|

A variety of microorganisms, including bacteria and fungi, are capable of degrading adipate esters. ntu.edu.twnih.gov These microbes secrete extracellular enzymes, such as lipases and esterases, which catalyze the hydrolysis of the ester bonds. researchgate.netresearchgate.net For instance, studies on the biodegradation of poly(butylene adipate-co-terephthalate) (PBAT), a complex polyester (B1180765) containing adipate, have identified that fungal strains can induce lipolytic enzyme activities to facilitate degradation. nih.gov The degradation process results in the formation of adipic acid and the corresponding alcohol (isobutanol in this case), which can then be utilized by the microorganisms as carbon sources for their metabolic processes. researchgate.net The complete degradation of these intermediates leads to the formation of carbon dioxide, water, and biomass.

Several environmental factors significantly influence the rate at which adipate esters are biodegraded. These factors affect both the microbial populations and the chemical nature of the substrate.

Molecular Size: The structure of the adipate ester plays a crucial role in its degradation rate. Research has shown that lengthening the alcohol chain in adipate diesters limits the rate of hydrolysis and subsequent biodegradation. mdpi.com This suggests that smaller, less complex molecules like Monoisobutyl Adipate are likely to be degraded more readily than larger adipate esters.

Physicochemical Properties: The physical and chemical properties of the environment, such as pH and temperature, strongly affect microbial activity and enzyme function. Optimal conditions for microbial growth and enzyme activity will lead to faster degradation rates. researchgate.net For example, the degradation of certain phthalates, which are also esters, is significantly influenced by pH, temperature, and salt concentration. researchgate.net

Oxygen Conditions: The presence or absence of oxygen determines the type of microbial community that will be active. Adipate esters can be degraded under both aerobic and anaerobic conditions, although the rates and pathways may differ. nih.gov Oxygen availability is a key factor, with studies on related biodegradable plastics showing its importance in the degradation process. researchgate.net

Table 2: Environmental Factors Affecting Adipate Ester Degradation

| Factor | Influence on Degradation Rate |

|---|---|

| Molecular Size | Smaller molecules generally degrade faster. mdpi.com |

| Temperature | Degradation rates are typically higher at optimal temperatures for microbial activity. researchgate.net |

| pH | Affects enzyme activity; degradation can be faster in acidic or alkaline conditions depending on the specific ester and microbial population. researchgate.net |

| Moisture | Essential for microbial activity and hydrolytic reactions. researchgate.net |

Enzymatic Hydrolysis in Environmental Systems.nih.govresearchgate.net

The breakdown of Monoisobutyl adipate in the environment is significantly influenced by enzymatic activities. In soil and aquatic environments, diesters of adipic acid undergo sequential hydrolysis, first forming a monoester, which is then further degraded. nih.govresearchgate.net Studies on various adipate plasticizers have shown that monoesters are typically found only in trace amounts, indicating their rapid subsequent degradation. nih.gov This process is primarily facilitated by microorganisms that utilize the esters as a carbon source. researchgate.net

Role of Extracellular Carboxylesterases in Polyester Hydrolysis.mdpi.com

Extracellular carboxylesterases (EC 3.1.1.1) are a diverse group of enzymes that play a crucial role in the hydrolysis of ester bonds in a wide range of compounds, including polyesters. mdpi.comwikipedia.org These enzymes are secreted by microorganisms and act on substrates in the external environment. mdpi.com Carboxylesterases are typically serine hydrolases that employ a catalytic triad (B1167595) of serine, histidine, and aspartic acid in their active site to cleave the ester linkage. mdpi.com The hydrolysis of an ester by a carboxylesterase results in the formation of an alcohol and a carboxylate, which are generally more water-soluble and can be more readily taken up and metabolized by the microorganisms. nih.gov

The enzymatic degradation of adipate-containing polyesters, such as poly(butylene adipate-co-terephthalate) (PBAT), has been shown to proceed through the hydrolysis of ester bonds. mdpi.com While specific studies on the enzymatic hydrolysis of Monoisobutyl adipate are limited, the general mechanism of action of carboxylesterases on ester-containing compounds is well-established. These enzymes are key mediators in the biotransformation of phthalic acid esters, a related class of compounds, where diesters are hydrolyzed to monoesters and then to phthalic acid. researchgate.net It is therefore highly probable that extracellular carboxylesterases are the primary catalysts for the initial hydrolysis of Monoisobutyl adipate in environmental systems.

Influence of Ester Structure and Enzyme Active-Site Accessibility on Hydrolysis Kinetics.nih.gov

The rate of enzymatic hydrolysis of esters is significantly influenced by the chemical structure of the ester and the accessibility of the enzyme's active site. The size and branching of the alcohol and acyl chains of the ester can affect its binding to the enzyme's active site. For instance, bulkier substituents near the ester bond can sterically hinder the approach of the enzyme, thereby reducing the rate of hydrolysis. nih.gov In the case of Monoisobutyl adipate, the isobutyl group is a branched alkyl chain, which may influence its hydrolysis rate compared to linear butyl or other alkyl esters of adipic acid.

Research on the hydrolysis of various esters has shown that both polar and steric effects of substituents play a role in the reaction kinetics. chemrxiv.org Electron-withdrawing groups near the ester linkage can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enzyme's active site serine, thus facilitating hydrolysis. chemrxiv.org Conversely, electron-donating groups can have the opposite effect. chemrxiv.org

The accessibility of the enzyme's active site is another critical factor. Enzymes with a more open and accessible active site are generally more effective at hydrolyzing a wider range of substrates. mdpi.com For polymeric substrates, the flexibility of the polymer chain is also important, as it affects the ability of the ester bonds to fit into the catalytic site of the enzyme. nih.gov While Monoisobutyl adipate is a small molecule, its conformation and interaction with the enzyme's active site will still be governed by these principles.

Environmental Fate Modeling and Simulation of Ester Hydrolysis.rsc.org

Environmental fate models are valuable tools for predicting the distribution, persistence, and transformation of chemicals in the environment. rsc.org For esters like Monoisobutyl adipate, hydrolysis is a key degradation pathway that is incorporated into these models. chemrxiv.org These models integrate information on the chemical's physical-chemical properties, environmental conditions, and transformation rates to simulate its behavior over time. rsc.org

Numerical Simulations of Ester Hydrolysis in Indoor Environmental Films.chemrxiv.orgchemrxiv.org

In indoor environments, synthetic esters, including adipates, can accumulate on surfaces and in dust. chemrxiv.org The hydrolysis of these esters in damp indoor environments can lead to the release of volatile organic compounds. chemrxiv.orgchemrxiv.org Numerical models, such as the multiphase atmospheric chemistry box model GAMMA, have been adapted to simulate the hydrolysis of synthetic esters in surface films. chemrxiv.org These models consider the chemical kinetics of hydrolysis as well as mass transfer processes. chemrxiv.org

Below is a hypothetical table of parameters that would be relevant for modeling the hydrolysis of Monoisobutyl adipate in an indoor environment, based on data for similar compounds.

| Parameter | Symbol | Value (Example) | Unit |

| Second-order alkaline hydrolysis rate constant | kOH | 4.86 x 10-4 | M-1 s-1 |

| Henry's Law Constant | KH | 1.0 x 10-6 | atm m3 mol-1 |

| Octanol-water partition coefficient | Kow | 3.5 | log unit |

| Diffusion coefficient in air | Dair | 5.0 x 10-6 | m2 s-1 |

| Diffusion coefficient in water | Dwater | 5.0 x 10-10 | m2 s-1 |

Note: The values in this table are illustrative and based on data for other adipate esters. Specific experimental data for Monoisobutyl adipate are needed for accurate modeling.

Mass Transfer and Ventilation Considerations in Degradation Models.chemrxiv.org

Degradation models for indoor environments must account for mass transfer between different compartments (e.g., air, surface films, dust) and the influence of ventilation. chemrxiv.org The rate at which an ester like Monoisobutyl adipate is transported from the gas phase to a surface film where hydrolysis can occur is a critical factor. chemrxiv.org This mass transfer is influenced by the compound's volatility and the airflow characteristics in the room. chemrxiv.org

Ventilation, or the air change rate (ACH), plays a dual role. chemrxiv.org It can remove the parent ester and its hydrolysis products from the indoor air, but it can also affect the thickness of the boundary layer above surfaces, which in turn influences the rate of mass transfer to those surfaces. chemrxiv.org The GAMMA-CIE (GAMMA-Chemistry of the Indoor Environment) model, for example, incorporates multilayer boundary layer mass transfer and ventilation to provide a more realistic simulation of ester hydrolysis in indoor settings. chemrxiv.org

The following table outlines key considerations for mass transfer and ventilation in degradation models for Monoisobutyl adipate.

| Factor | Description | Impact on Degradation |

| Air Change Rate (ACH) | The rate at which indoor air is replaced with outdoor air. | Higher ACH can decrease the gas-phase concentration of the ester and its hydrolysis products, potentially reducing overall degradation within the indoor environment. |

| Boundary Layer Thickness | A thin layer of still air adjacent to surfaces. | A thicker boundary layer can slow the mass transfer of the ester from the bulk air to the surface film, potentially limiting the hydrolysis rate. |

| Surface-to-Volume Ratio | The ratio of the surface area to the volume of the indoor space. | A higher ratio provides more surface area for the ester to deposit and undergo hydrolysis. |

| Partitioning Coefficients | (e.g., Koa, Kow) Describe how the ester distributes between different phases (air, water, organic matter). | These coefficients determine the concentration of the ester in the surface film where hydrolysis occurs. |

Analytical Chemistry Methodologies for Monoisobutyl Adipate and Its Metabolites

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of adipate (B1204190) esters, serving to separate the target analytes from complex sample mixtures prior to detection. innovatechlabs.com This separation is crucial for accurate quantification and identification by preventing matrix interference. Both gas and liquid chromatography are extensively utilized for this class of compounds.

Gas Chromatography (GC) for Analysis of Ester Components

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a well-established and robust technique for the analysis of semi-volatile compounds like adipate esters. researchgate.net It is frequently applied for the simultaneous determination of various plasticizers, including adipates such as diisobutyl adipate, in diverse samples like human serum, water, and food products. researchgate.netresearchgate.net

For sample preparation, a cleanup step such as solid-phase extraction (SPE) or steam distillation-extraction is often required to remove interfering substances and concentrate the analytes. researchgate.netnih.gov The GC separation itself is typically performed on fused-silica capillary columns, such as a DB-5 or similar, which separates compounds based on their boiling points and interaction with the stationary phase. mdpi.comepa.gov The temperature of the GC oven is programmed to ramp up gradually, allowing for the sequential elution of different compounds from the column into the detector. mdpi.com One of the primary challenges in GC analysis of these compounds is the potential for background contamination from laboratory equipment and air, which can introduce blank problems. researchgate.net

A typical GC-MS method involves injecting the prepared sample extract into the heated injector port of the gas chromatograph. The analytes are vaporized and carried by an inert gas (e.g., helium) through the analytical column where separation occurs. The separated compounds then enter the mass spectrometer for detection.

Liquid Chromatography (LC) Applications for Adipate Esters

Liquid chromatography, especially high-performance liquid chromatography (HPLC), is indispensable for analyzing the polar, often non-volatile, metabolites of adipate esters. researchgate.netnih.gov LC is particularly suited for analyzing urinary metabolites, which are often conjugated with glucuronic acid, making them more water-soluble and less suitable for GC without derivatization. researchgate.netresearchgate.net

A common approach involves coupling LC with tandem mass spectrometry (LC-MS/MS), often incorporating an online solid-phase extraction (SPE) step for sample cleanup and analyte enrichment. researchgate.netnih.govnih.gov This technique, known as online-SPE-LC-MS/MS, automates the sample preparation process, improving throughput and reproducibility. Reversed-phase chromatography is the most common separation mode, utilizing columns with nonpolar stationary phases like C18 or phenyl-hexyl. researchgate.netnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve ionization. researchgate.net

The separation mechanism in LC is based on the partitioning of analytes between the mobile phase and the stationary phase. By altering the composition of the mobile phase over time (gradient elution), a wide range of metabolites with varying polarities can be effectively separated and quantified. mdpi.compjoes.com

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive detection method for adipate esters and their metabolites, providing high sensitivity and structural information for confident identification.

Tandem Mass Spectrometry (MS/MS) for Monoester Metabolite Identification

Tandem mass spectrometry (MS/MS), typically performed on a triple quadrupole instrument, is the gold standard for quantifying known metabolites. mdpi.com This technique involves selecting a specific precursor ion (the molecular ion of the metabolite) in the first quadrupole, fragmenting it in a collision cell, and then monitoring for a specific product ion in the third quadrupole. nih.gov This process, known as multiple reaction monitoring (MRM), is highly selective and sensitive, minimizing interferences from the sample matrix. nih.gov

For adipate monoester metabolites, MS/MS analysis has been crucial in identifying specific side-chain oxidized products. For example, in the metabolism of di(2-ethylhexyl) adipate (DEHA), key metabolites identified include mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA). researchgate.netnih.gov A characteristic fragment ion for adipic acid metabolites is often observed at a mass-to-charge ratio (m/z) of 145, corresponding to the adipic acid anion, which can further fragment to ions at m/z 127, 101, and 83. researchgate.net

High-Resolution Mass Spectrometry (e.g., Orbitrap-MS) for Comprehensive Adipate Profiling

High-resolution mass spectrometry (HRMS), particularly using technologies like the Orbitrap mass analyzer, offers significant advantages for comprehensive profiling and the identification of unknown compounds. chromatographyonline.comthermofisher.com Orbitrap-based systems can achieve very high mass resolution (often exceeding 100,000 FWHM) and exceptional mass accuracy (typically below 1 ppm). thermofisher.comthermofisher.com

This level of performance allows for the confident determination of the elemental composition of an unknown ion from its exact mass. lcms.cz In the context of adipate analysis, HRMS is used for both targeted quantification and non-targeted screening to discover novel metabolites or related compounds in complex samples. researchgate.netthermofisher.com Data is typically acquired in full-scan mode, capturing all ions within a specified mass range. lcms.cz A major benefit of this approach is the ability to perform retrospective analysis, where previously acquired data can be re-interrogated for newly identified compounds of interest without re-running the sample. thermofisher.com

Electrospray Ionization (ESI) Modes in Monoisobutyl Adipate Analysis

Electrospray ionization (ESI) is the most common ionization source used in LC-MS analysis of adipate metabolites. mdpi.com ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for analyzing labile molecules. nih.gov The process involves creating a fine spray of charged droplets from the liquid eluting from the LC column; as the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase for MS analysis. nih.govumd.edu

ESI can be operated in either positive or negative ion mode. rsc.org

Negative Ion Mode: This mode is often preferred for the analysis of acidic compounds like the carboxylated metabolites of adipates. nih.gov It detects molecules that have been deprotonated, forming [M-H]⁻ ions.

Positive Ion Mode: This mode detects molecules that have been protonated ([M+H]⁺) or have formed adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). mdpi.comnih.gov

The choice of ionization mode depends on the chemical nature of the target analyte. For many adipate monoester metabolites, which contain a carboxylic acid group, negative ESI mode provides excellent sensitivity. nih.gov The pH of the mobile phase is a critical parameter, as it influences the charge state of the analyte in solution and thus the efficiency of the ionization process. umd.edu

Sample Preparation and Enrichment Techniques for Adipate Esters

The accurate analysis of monoisobutyl adipate and its related compounds from complex matrices necessitates robust sample preparation and enrichment. These initial steps are crucial for removing interfering substances and concentrating the analytes to detectable levels.

Solid Phase Extraction (SPE) Methods for Environmental and Biological Matrices

Solid Phase Extraction (SPE) is a widely used technique for the rapid and selective preparation of samples prior to chromatographic analysis. sigmaaldrich.com It is effective for isolating analytes from diverse samples such as environmental water and biological fluids. sigmaaldrich.comnih.gov The versatility of SPE allows it to be applied to various sample types and volumes, making it suitable for both environmental and pharmaceutical testing. phenomenex.com

The general SPE process involves four key steps:

Conditioning: The sorbent is activated with a solvent to ensure it is ready for interaction with the sample. phenomenex.com

Loading: The sample is passed through the sorbent, where the analytes of interest are retained. phenomenex.com

Washing: Interfering compounds are removed by washing the sorbent with a specific solvent. phenomenex.com

Elution: The target analytes are recovered from the sorbent using an elution solvent. phenomenex.com

For adipate esters, polymeric sorbents are often preferred over traditional silica-based ones due to their stability over a wide pH range and their ability to retain polar analytes. mdpi.com In the analysis of biological samples like plasma, SPE is advantageous for its high recovery rates (often 80-100%) and reproducibility compared to liquid-liquid extraction. nih.gov It can effectively remove interferences such as phospholipids (B1166683) from biological samples, which can suppress ion signals in mass spectrometry. chromatographyonline.com For instance, a study on the extraction of phthalate (B1215562) and adipate esters from water samples utilized Chromabond® HLB, a hydrophilic-lipophilic balanced polymeric sorbent, demonstrating the need for careful optimization of conditions like sorbent amount, pH, and elution solvent to achieve good recovery. mdpi.com

Table 1: SPE Sorbents for Adipate Ester Analysis

| Sorbent Type | Matrix | Target Analytes | Reference |

|---|---|---|---|

| Polymeric (e.g., Oasis® HLB) | Water, Biological Fluids | Adipate and Phthalate Esters | mdpi.comchromatographyonline.com |

| Magnetic Graphene | Environmental Water | Phthalate Esters | researchgate.net |

Solvent Extraction for Product Isolation and Purification

Solvent extraction is a fundamental technique for isolating and purifying compounds based on their differential solubility in two immiscible liquid phases. nih.govrroij.com In the synthesis of monoisobutyl adipate, which is formed from isobutyl alcohol and adipic acid, solvent extraction is a key step for product isolation. evitachem.com After the esterification reaction, the desired ester is extracted from the aqueous reaction mixture using a water-immiscible organic solvent. google.com

The efficiency of solvent extraction is influenced by several factors:

Solvent Choice: The solvent should have high solubility for the target compound and be immiscible with the initial sample matrix. nih.gov Alcohols and hydrocarbon solvents like hexane (B92381) are commonly used. nih.govaocs.org

Temperature: Higher temperatures can increase solubility and diffusion rates, but may also risk thermal degradation of the analyte. nih.gov

pH: Adjusting the pH of the aqueous phase can alter the charge state of acidic or basic compounds, affecting their partitioning into the organic phase.

A specialized form of this technique is reactive extraction, where an extractant in the organic phase chemically reacts with the target compound to form a complex that is more soluble in the organic phase. This method has been effectively used for the recovery of carboxylic acids like malic acid from aqueous solutions using amines in various ester and alcohol solvents. acs.org Another advanced method is accelerated solvent extraction (ASE), which uses solvents at elevated temperatures and pressures for more efficient extraction from solid or semi-solid samples. frontiersin.org

Dispersive Liquid-Liquid Micro-extraction (DLLME) for Trace Analysis

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique known for its simplicity, speed, high enrichment factors, and low consumption of organic solvents. semanticscholar.org It was introduced in 2006 and involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. psu.edufrontiersin.org This creates a cloudy solution where the large surface area between the fine droplets of the extraction solvent and the aqueous phase facilitates the rapid transfer of analytes. semanticscholar.org

The key components of DLLME are:

Extraction Solvent: A water-immiscible solvent with a higher density than water, such as chloroform (B151607) or other halogenated solvents. psu.eduresearchgate.net

Disperser Solvent: A water-miscible solvent, like acetonitrile, acetone, or isopropanol (B130326), that helps to disperse the extraction solvent into the aqueous sample. semanticscholar.orgresearchgate.net

After extraction, centrifugation is used to separate the analyte-rich extraction solvent from the aqueous phase. semanticscholar.org DLLME has been successfully applied to the determination of phthalate and adipate esters in various water samples and beverages. researchgate.netresearchgate.netacs.org For instance, a method for analyzing phthalate esters in water achieved high enrichment factors (370-390) and extraction recoveries (91-97%) using chloroform as the extraction solvent and acetonitrile as the disperser. researchgate.net The efficiency of the extraction can be optimized by adjusting parameters such as the type and volume of solvents, pH, and the addition of salt (salting-out effect). researchgate.netresearchgate.net

Table 2: Parameters for DLLME of Adipate and Phthalate Esters

| Parameter | Optimal Condition/Range | Reference |

|---|---|---|

| Extraction Solvent | Chloroform, n-hexane | psu.eduresearchgate.net |

| Disperser Solvent | Acetonitrile, Methanol, Isopropanol | researchgate.netresearchgate.net |

| pH | ~6.5 | researchgate.net |

Spectroscopic Characterization of Monoisobutyl Adipate and Intermediates (e.g., Nuclear Magnetic Resonance Spectroscopy, 1H NMR)

Spectroscopic techniques are indispensable for the structural elucidation of monoisobutyl adipate and its synthetic intermediates. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard.

IR spectroscopy is used to identify the functional groups present in a molecule. For an adipate ester like monoisobutyl adipate, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band around 1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. mdpi.com Additionally, C-O stretching bands for the ester group typically appear in the region of 1050-1290 cm⁻¹. mdpi.com The spectrum would also feature C-H stretching vibrations for the methylene (B1212753) and methyl groups of the isobutyl and adipate backbone, typically observed between 2850 cm⁻¹ and 3000 cm⁻¹. rsc.org

¹H NMR spectroscopy provides detailed information about the structure and chemical environment of hydrogen atoms within a molecule. For monoisobutyl adipate, the ¹H NMR spectrum would display distinct signals corresponding to the different protons in the isobutyl group and the adipate chain.

Table 3: Predicted ¹H NMR Chemical Shifts for Monoisobutyl Adipate

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂- (ester) of isobutyl group | ~3.8-4.0 | Doublet |

| -CH- of isobutyl group | ~1.8-2.0 | Multiplet |

| -CH₃ of isobutyl group | ~0.9 | Doublet |

| -CH₂- (α to C=O) of adipate chain | ~2.2-2.4 | Multiplet |

Note: These are predicted values based on the analysis of similar adipate esters like diisooctyl adipate and may vary slightly. rsc.org

The integration of the peak areas in the ¹H NMR spectrum corresponds to the ratio of the number of protons in each environment, further confirming the structure of the molecule.

Quantitative Analytical Validation

Ensuring the accuracy and reliability of analytical measurements for monoisobutyl adipate and its metabolites requires rigorous quantitative validation methods.

Stable Isotope Dilution Analysis for Monoisobutyl Adipate Metabolites

Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise quantitative technique, often considered a primary measurement method. isc-science.com It is particularly valuable for analyzing metabolites in complex biological matrices like urine, where sample preparation can lead to analyte loss. isc-science.commdpi.com The method involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample. isc-science.com

The key advantage of SIDA is that once the isotope-labeled internal standard has equilibrated with the native analyte in the sample, any subsequent loss of analyte during sample preparation or analysis affects both the native and labeled forms equally. isc-science.com This allows for the accurate determination of the original analyte concentration by measuring the ratio of the native to the labeled form, typically by mass spectrometry. This approach effectively compensates for matrix effects and variations in instrument response.

Table 4: Compound Names

| Compound Name | Abbreviation |

|---|---|

| Monoisobutyl adipate | |

| Di(2-ethylhexyl) adipate | DEHA |

| Di-n-butyl adipate | DnBA |

| Diisononyl adipate | DINA |

| Isobutyl alcohol | |

| Adipic acid | AA |

| Mono-2-ethyl-5-hydroxyhexyl adipate | 5OH-MEHA |

| Mono-2-ethyl-5-oxohexyl adipate | 5oxo-MEHA |

| Mono-5-carboxy-2-ethylpentyl adipate | 5cx-MEPA |

| Mono(hydroxy-isononyl) adipate | OH-MINA |

| Mono(oxo-isononyl) adipate | oxo-MINA |

| Mono(carboxy-isooctyl) adipate | cx-MIOA |

| Mono-n-butyl adipate | MnBA |

| 3-hydroxy-mono-n-butyl adipate | 3OH-MnBA |

| 3-carboxy-mono-n-propyl adipate | 3cx-MnPrA |

| Diisooctyl adipate | DOA |

| Malic acid | |

| Chloroform | |

| Acetonitrile | ACN |

| Isopropanol | |

| Hexane | |

| Methanol | MeOH |

| Diethyl ether | |

| Benzene | |

| Dimethyl phthalate | DMP |

| Diethyl phthalate | DEP |

| Di-iso-butyl phthalate | DiBP |

| Di-n-butyl phthalate | DBP |

| Di(2-ethylhexyl) phthalate | DEHP |

| Di-n-octyl phthalate | DNOP |

| Benzyl butyl phthalate | BBP |

| Diallyl phthalate | DAP |

| Di-2-n-butoxyethyl phthalate | DBEP |

| Dicyclohexyl phthalate | DCHP |

| Diethoxyethyl phthalate | DEEP |

| Di-(2-methoxyethyl) phthalate | DMEP |

| Di-n-pentyl phthalate | DNPP |

| Dipropyl phthalate | DPP |

| Mono(2-ethylhexyl) phthalate | MEHP |

| Monobenzyl phthalate | MBzP |

| Mono-n-butyl phthalate | MBP |

| Mono-isobutyl phthalate | MiBP |

| Mono-3-carboxypropyl phthalate | MCPP |

| Mono-2-ethyl-5-oxohexyl phthalate | MEOHP |

| Mono-2-ethyl-5-hydroxyhexyl phthalate | MEHHP |

| Mono-2-ethyl-5-carboxypentyl phthalate | MECPP |

Determination of Linearity, Limits of Detection (LODs), and Limits of Quantification (LOQs)

The validation of an analytical method hinges on establishing its linearity, sensitivity, and the lowest concentration at which an analyte can be reliably measured. Linearity demonstrates a proportional relationship between the analytical response and the concentration of the analyte over a given range. The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov

These parameters are commonly determined using the slope (S) of the calibration curve and the standard deviation of the response (σ). The LOD and LOQ are calculated using the formulas LOD = 3.3(σ/S) and LOQ = 10(σ/S), respectively. scribd.comsepscience.comund.edu The standard deviation of the response can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample measurements. sepscience.comund.edu

Analytical methods developed for adipate esters, often as part of a broader analysis of plasticizers like phthalates, consistently demonstrate excellent linearity. For instance, a Gas Chromatography-Mass Spectrometry (GC/MS) method for adipate plasticizers showed linearity within a range of 5 to 1000 ng/g, with correlation coefficients (R²) greater than 0.998. nih.gov Similarly, methods for analyzing adipate and phthalate esters in water samples have achieved R² values exceeding 0.99 over concentration ranges of 0.5-250 μg L⁻¹ and 0.1 to 20 µg L⁻¹. researchgate.netcapes.gov.br

The detection and quantification limits vary depending on the matrix and the specific analytical technique employed, such as GC/MS or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Table 1: Linearity, LODs, and LOQs for Adipate Esters and Related Compounds

| Analyte/Method | Matrix | Linear Range | Correlation Coefficient (R²) | LOD | LOQ | Source |

|---|---|---|---|---|---|---|

| Adipate Plasticizers (GC/MS) | Ham Sausage | 5 - 1000 ng/g | > 0.998 | Not Specified | Not Specified | nih.gov |

| Adipate Esters (dSPE-GC) | Distillates | 0.5 - 250 μg L⁻¹ | > 0.99 | 0.2 - 0.4 μg L⁻¹ | Not Specified | researchgate.net |

| Di-2-ethylhexyl adipate (DEHA) (Headspace SPME-GC/MS) | Bottled Water | 0.1 - 20 μg L⁻¹ | > 0.9949 | 0.003 - 0.085 μg L⁻¹ (MDL) | Not Specified | capes.gov.br |

| Di-n-butyl adipate (DnBA) Metabolites (online-SPE-LC-MS/MS) | Human Urine | Not Specified | Not Specified | Not Specified | 0.05 - 0.5 µg/L | nih.gov |

Assessment of Accuracy and Precision (e.g., Analytical Recoveries, Relative Standard Deviation)

Accuracy and precision are paramount in validating an analytical method. Accuracy, often expressed as percent recovery, measures the closeness of a measured value to the true value. Precision refers to the degree of agreement among a series of measurements and is typically expressed as the coefficient of variation (%CV) or relative standard deviation (RSD). europa.eu

For adipate esters, analytical methods have demonstrated high levels of accuracy and precision across different sample types. A GC/MS method for adipates reported average intraday recoveries between 85.4% and 114.6% with a %CV of 2.5% to 11.3%. nih.gov Interday recoveries were similarly robust, ranging from 83.6% to 118.5% with a %CV of 2.8% to 15.6%. nih.gov An online solid-phase extraction (SPE) coupled with LC-MS/MS for the analysis of Di-n-butyl adipate (DnBA) metabolites in urine showed mean relative recoveries from 93% to 107% and method imprecision below 7% CV. nih.gov Another method involving dispersive solid-phase extraction (dSPE) achieved relative recoveries of 92.0% to 102.0% with an RSD between 3.9% and 5.9%. researchgate.net

Table 2: Accuracy and Precision Data for Adipate Ester Analysis

| Analyte/Method | Matrix | Accuracy (Recovery %) | Precision (RSD/CV %) | Source |

|---|---|---|---|---|

| Adipate Plasticizers (GC/MS) - Intraday | Ham Sausage | 85.4 - 114.6% | 2.5 - 11.3% | nih.gov |

| Adipate Plasticizers (GC/MS) - Interday | Ham Sausage | 83.6 - 118.5% | 2.8 - 15.6% | nih.gov |

| Adipate Esters (dSPE-GC) | Distillates | 92.0 - 102.0% | 3.9 - 5.9% | researchgate.net |

| DnBA Metabolites (online-SPE-LC-MS/MS) | Human Urine | 93 - 107% | < 7% | nih.gov |

Application in Environmental Monitoring and Biomonitoring Studies of Esters

The validated analytical methods are widely applied in environmental and human biomonitoring studies to assess the extent of exposure to adipate esters and their metabolites.

Analysis of Adipate Esters in Atmospheric Particles

Adipate esters, used as plasticizers, can be released into the atmosphere and adsorb onto particulate matter (PM). Inhalation of this PM is a potential route of human exposure. Recent advancements have led to the development of highly sensitive methods for detecting these compounds in air samples. A gas chromatography-Orbitrap mass spectrometry (GC-Orbitrap MS) method was developed and validated for the analysis of phthalate esters and bis(2-ethylhexyl) adipate (DEHA) in PM2.5 particles. rsc.orgdeakin.edu.au This method demonstrated high sensitivity, with estimated LODs for DEHA and target phthalates ranging from 5.5 to 17 pg/µL. rsc.org The extraction efficiencies for the target compounds were between 78% and 101%. rsc.org The application of this method to urban PM samples from Curitiba, Brazil, confirmed the presence of DEHA, marking the first report of this compound in urban PM from Brazil. rsc.org

Measurement of Monoisobutyl Adipate and Related Esters in Water Samples

Adipate esters can migrate from plastic products, such as packaging and pipes, into water. Several analytical techniques have been optimized for their detection in various water matrices. A headspace solid-phase microextraction (SPME) method coupled with GC/MS was developed for determining di-2-ethylhexyl adipate (DEHA) and eight phthalates in bottled water. capes.gov.br This method achieved detection limits ranging from 0.003 µg/L to 0.085 µg/L. capes.gov.br When applied to commercial bottled water samples, DEHA was not detected, though other plasticizers like DBP were found at low concentrations. capes.gov.br Another study also reported the presence of an adipate in raw and treated tap water in France, highlighting the relevance of monitoring these compounds in drinking water supplies. epa.gov

Metabolite Analysis in Biological Matrices (e.g., Urine) as Biomarkers of Exposure to Related Compounds

Human exposure to parent compounds like diisobutyl adipate (DiBA) or di-n-butyl adipate (DnBA) can be assessed by measuring their specific metabolites in biological fluids, primarily urine. nih.gov The parent esters are rapidly hydrolyzed in the body to their corresponding monoesters, which may then undergo further oxidation. nih.govnih.govresearchgate.net For example, DiBA is metabolized to Monoisobutyl adipate (MiBA).

A highly sensitive and robust online-SPE-LC-MS/MS method was developed to quantify the DnBA metabolites mono-n-butyl adipate (MnBA), 3-hydroxy-mono-n-butyl adipate (3OH-MnBA), and 3-carboxy-mono-n-propyl adipate (3cx-MnPrA) in human urine. nih.gov The LOQs for this method were 0.05 µg/L for MnBA, 0.1 µg/L for 3OH-MnBA, and 0.5 µg/L for 3cx-MnPrA. nih.gov This method was successfully used to demonstrate human uptake after dermal application of a sunscreen containing DnBA, with peak metabolite concentrations observed 6.5 hours after application. nih.gov In a study of the general German population, the downstream metabolite 3cx-MnPrA was quantified in 94% of urine samples, indicating widespread exposure. nih.gov

Similarly, the metabolite of diisobutyl phthalate, monoisobutyl phthalate (MiBP), which is structurally analogous to MiBA, has been measured in human biomonitoring studies. A Norwegian study found that lower urinary levels of MiBP were associated with frequent hair and hand washing, suggesting dermal exposure and subsequent removal as important factors. diva-portal.org These studies underscore the utility of urinary metabolite analysis as a non-invasive tool for assessing human exposure to adipate and phthalate esters. nih.govuantwerpen.be

Theoretical and Computational Chemistry Approaches for Monoisobutyl Adipate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity of Adipates

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to investigating the electronic structure and reactivity of adipate (B1204190) esters. wikipedia.orgscispace.com DFT is a computational method that models the electronic structure of many-body systems, determining the properties of a many-electron system using functionals of the spatially dependent electron density. wikipedia.org This approach is widely used for its balance of accuracy and computational cost. wikipedia.orgnih.gov

In the context of adipates, DFT calculations can elucidate the distribution of electrons within the molecule, which is key to understanding its chemical behavior. For instance, studies on adipate salts have used the B3LYP method with the 6-311G(d,p) basis set to analyze electronic charge distribution and the molecular electrostatic potential (MEP). researchgate.net The MEP is particularly useful as it helps to predict where the molecule is susceptible to electrophilic or nucleophilic attack, thus indicating its reactivity. researchgate.net The insights from DFT can be used to understand and predict important chemical concepts such as electronegativity, hardness, and the chemical reactivity index. scispace.com

Research on adipic acid derivatives has employed DFT to study their potential as enzyme inhibitors, linking electronic properties to biological activity. aaup.edu Furthermore, large-scale computational projects have created extensive databases of molecules calculated at a consistent level of theory (like M06-2X/def2-TZVP), providing optimized geometries, Mulliken charges, and spin densities that are invaluable for developing predictive models of chemical reactivity. nih.gov

Table 1: Calculated Electronic Properties of Adipate-Related Systems using DFT This table is illustrative, based on typical outputs from DFT calculations as described in the sources.

| Property | Method | System | Finding | Reference |

| Molecular Electrostatic Potential (MEP) | DFT (B3LYP) | 4-aminopyridinium adipate | Analysis of electronic charge distribution and reactivity sites. | researchgate.net |

| Mulliken Atomic Charges | DFT (M06-2X/def2-TZVP) | Organic Molecules | Provides charge distribution data essential for reactivity studies. | nih.gov |

| HOMO-LUMO Energy Gap | DFT/RB3LYP | 2-oxo-2H-chromen-7-yl benzoate | Calculated at 4.465 eV, indicating electronic stability and reactivity. | sapub.org |

| Binding Affinity | Molecular Docking / DFT | 2,5-bis(5-aryl tetrazol-2-yl)-dimethyl adipate | Predicted binding energy with enzyme 7UAZ ranged from –10.1 to –7.6 kcal/mol. | aaup.edu |

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Analysis of Ester Systems

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. researchgate.net This method is particularly well-suited for analyzing the complex intermolecular interactions and conformational changes that govern the macroscopic properties of ester systems like monoisobutyl adipate. acs.orgdovepress.com

MD simulations have been successfully applied to predict the thermomechanical properties of adipate esters when used as plasticizers in polymers like PVC. acs.org These simulations model the atomic movements based on force fields, which can be fitted to quantum mechanics data, to calculate the behavior and properties of the blended materials. acs.org All-atom molecular dynamics (AAMD) simulations on bio-based copolyesters containing butylene adipate have provided detailed insights into their structural properties. mdpi.comresearchgate.net By calculating metrics such as the mean square displacement (MSD), radius of gyration (Rg), and accessible surface area (ASA), researchers can analyze the mobility of polymer chains and the flexibility of the molecular structure. mdpi.com

These simulations can reveal how different molecular components influence chain packing and movement. mdpi.comresearchgate.net For example, in studies of poly(butylene adipate-co-butylene itaconate), MD simulations showed how different modifier molecules could either obstruct or improve chain movement, thereby affecting the material's mechanical properties like stress and strain. mdpi.comresearchgate.net The simulations also help understand how intermolecular forces, such as van der Waals interactions, drive the formation of crystalline regions within a polymer matrix. mdpi.com

Table 2: Parameters from Molecular Dynamics Simulations of Adipate-Containing Polymers This table is based on findings for poly(butylene adipate-co-butylene itaconate) (PBABI) copolyesters from cited research.

| Parameter | System | Simulation Details | Purpose | Reference |

| Radius of Gyration (Rg) | PBABI with various modifiers | 1000 ps AAMD simulation at 298 K | To analyze chain packing and conformation. | mdpi.comresearchgate.net |

| Mean Square Displacement (MSD) | PBABI with various modifiers | 1000 ps AAMD simulation at 298 K | To investigate the movement ability of crosslinking points. | mdpi.com |

| Accessible Surface Area (ASA) | PBABI with various modifiers | vdW radius of 1.4 Å | To examine the exposed surface area as a function of time. | mdpi.comresearchgate.net |

Computational Modeling of Reaction Mechanisms and Transition States in Ester Chemistry

Computational modeling is a critical tool for mapping the detailed pathways of chemical reactions, including the esterification and transesterification processes relevant to monoisobutyl adipate. These models allow for the characterization of short-lived, high-energy transition states that are difficult to observe experimentally.

Studies on the transesterification of triglycerides have used molecular orbital calculations to analyze the reaction pathway, identifying a cyclic transition state as a key feature of the mechanism. dergipark.org.tr The energetics of these pathways are evaluated by calculating activation energies and mapping the electrostatic potential. dergipark.org.tr For esterification reactions, kinetic models can be developed based on a proposed multi-step mechanism. researchgate.net For example, the esterification of adipic acid with ethylene (B1197577) glycol catalyzed by tetrabutyl titanate was modeled based on an eight-step mechanism, with the model parameters optimized to fit experimental data. researchgate.net

More advanced computational studies use DFT to investigate reaction mechanisms and transition states with high accuracy. researchgate.net In the acid-catalyzed polymerization of dicarboxylic acids, DFT has been used to calculate the activation barriers, which can then be used in transition state theory to predict reaction rates that closely match experimental findings. researchgate.net Similarly, computational analysis of the transformation of muconic acid into adipic acid esters has provided detailed Gibbs free energy diagrams and the optimized geometries of key transition states. tandfonline.com Semi-empirical methods, which are computationally faster than DFT, have also been used to study esterification and transesterification, revealing that catalysts can alter the reaction mechanism, for instance, by enabling the formation of a 6-ring complex transition state instead of a 4-ring one. unair.ac.id

Table 3: Calculated Activation Energies for Esterification and Transesterification Reactions

| Reaction | Catalyst | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |

| Esterification of Acrylic Acid | Amberlyst 15 | Quasi-homogeneous model | 58.3 | researchgate.net |

| Transesterification of Fatty Acid Methyl Esters | None (thermal) | Kinetic model | 48.93 | researchgate.net |

| Transesterification of Triglycerides | Acid/Base | Molecular Orbital Calculations | Activation energies were analyzed to show reaction pathways. | dergipark.org.tr |

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods are increasingly used to predict the spectroscopic properties of molecules, which can then be validated against experimental data from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. hzdr.dehzdr.de This synergy between theory and experiment is powerful for structural elucidation and confirming the identity of synthesized compounds. sapub.org

For adipate esters, FT-IR spectroscopy is a common characterization technique. The production of di-isobutyl adipate has been confirmed by identifying the characteristic absorption bands for the C=O ester bond stretch (around 1732 cm⁻¹) and the C-O stretching vibrations (around 1162 cm⁻¹). nih.gov Computational chemistry offers a way to calculate these vibrational frequencies from first principles.